molecular formula C15H10N2O6 B2581635 N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 388609-35-6

N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2581635
CAS No.: 388609-35-6
M. Wt: 314.253
InChI Key: NTRVTGQBHDFMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic chemical compound designed for research applications, particularly in the field of medicinal chemistry and anticancer drug discovery. It is built on a coumarin (2-oxo-2H-chromene) core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The core structure is functionalized with a nitro group at the 6-position and an N-[(furan-2-yl)methyl]carboxamide moiety at the 3-position. The furan-methyl group is a common pharmacophore incorporated into drug molecules to enhance their biological properties and modify protein interactions . Similarly, carboxamide functional groups are key building blocks in many pharmaceuticals, often serving as a critical linker that aids in optimal orientation for target interaction . Coumarin derivatives substituted at the C-3 and C-4 positions have been extensively researched for their antibacterial potential . Furthermore, structurally related compounds featuring the N-(furan-2-ylmethyl)carboxamide group have demonstrated significant promise as Epidermal Growth Factor Receptor (EGFR) inhibitors and have shown potent cytotoxic activities against a panel of human cancer cell lines, including lung adenocarcinoma (A549), cervical carcinoma (HeLa), and colorectal cancer (SW480) cells . This suggests that this compound represents a valuable chemical tool for researchers investigating new therapeutic agents targeting various cancers and microbial infections. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-14(16-8-11-2-1-5-22-11)12-7-9-6-10(17(20)21)3-4-13(9)23-15(12)19/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRVTGQBHDFMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the chromene core, followed by the introduction of the nitro group and the furan moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and chromene moieties can also interact with different enzymes and receptors, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituents on the Chromene Core

  • Target Compound : 6-nitro group.
    • The nitro group is a strong electron-withdrawing substituent, which may enhance interaction with enzymes like AChE by stabilizing charge transfer complexes .
  • 6-Bromo-8-methoxy-2-oxo-N-[(tetrahydrofuran-2-yl)methyl]-2H-chromene-3-carboxamide (): Bromo (electron-withdrawing) and methoxy (electron-donating) groups at positions 6 and 6.
  • 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide () :
    • Bromo substituent at position 6 and a lipophilic 2,4-dimethylphenyl group.
    • Bromo’s lower electronegativity compared to nitro may reduce enzyme inhibition efficacy .

Substituents on the Carboxamide Moiety

  • Target Compound: Furan-2-ylmethyl group.
  • N-(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (C48, ) :
    • A piperazine-containing phenyl group.
    • The piperazine ring introduces basicity and hydrogen-bonding capacity, contributing to enhanced AChE inhibition (IC₅₀ = 0.87 µM) .

Physicochemical Properties

  • Solubility :
    • The nitro group in the target compound may reduce aqueous solubility compared to methoxy or bromo substituents.
    • Piperazine in C48 increases solubility in acidic environments due to protonation .
  • LogP :
    • The furan-2-ylmethyl group (target compound) has a lower logP than the 2,4-dimethylphenyl group (), suggesting better solubility but lower membrane permeability .
  • Stability :
    • Nitro groups generally enhance thermal and oxidative stability compared to halogenated analogs.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving condensation of chromene-3-carboxylic acid derivatives with furan-2-ylmethylamine .

Biological Activity

N-[(furan-2-yl)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound belongs to the chromene family, characterized by a bicyclic structure that includes a furan moiety and a nitro group. The presence of the carboxamide group enhances its chemical reactivity, making it a versatile candidate for various biological applications.

Key Structural Features:

  • Furan moiety : Contributes to the compound's reactivity and biological interactions.
  • Nitro group : Implicated in various pharmacological activities.
  • Carboxamide group : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria.

Pathogen Activity MIC (μg/mL)
Staphylococcus aureusModerate activity100
Escherichia coliModerate activity100
Candida albicansExcellent activity125
Aspergillus nigerModerate activity125

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains of bacteria and fungi .

Anticancer Activity

Molecular docking studies have been employed to predict the interactions of this compound with various cancer-related targets. The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in leukemia cell lines.

In one study, derivatives of similar chromene compounds were evaluated for their ability to induce differentiation in human promyelocytic leukemia cells (HL-60). The results indicated that specific structural modifications could enhance their efficacy in promoting differentiation .

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells or cancer cells, leading to apoptosis.
  • Receptor Interaction : Potential interactions with specific cellular receptors could modulate signaling pathways associated with inflammation and tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly influence the biological activity of chromene derivatives. For instance, the introduction of different substituents on the furan ring or alterations to the nitro group can enhance or reduce antimicrobial potency.

Comparative Analysis with Related Compounds

Compound Name Structural Features Biological Activity
6-NitrochromenoneNitro group at position 6Moderate antibacterial
7-HydroxycoumarinHydroxy group at position 7Strong fluorescence; anticancer
CoumarinBasic structure without additional substituentsLower bioactivity
N-(4-Methylbenzyl)-6-nitrochromenoneMethylbenzyl substitutionEnhanced antibacterial properties

This compound stands out due to its combination of functionalities that may confer unique biological activities not observed in other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.